molecular formula C4H6O3 B2661457 rac-(2R,3S)-3-methyloxirane-2-carboxylic acid CAS No. 50468-19-4; 96150-05-9

rac-(2R,3S)-3-methyloxirane-2-carboxylic acid

Cat. No.: B2661457
CAS No.: 50468-19-4; 96150-05-9
M. Wt: 102.089
InChI Key: SEDGGCMDYFKAQN-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(2R,3S)-3-methyloxirane-2-carboxylic acid: is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research. The presence of both an oxirane (epoxide) ring and a carboxylic acid group makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Alkenes: One common method to synthesize rac-(2R,3S)-3-methyloxirane-2-carboxylic acid involves the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides in the presence of acidic or basic catalysts to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production often employs bioresolution techniques using specific enzymes or microbial strains to achieve high enantioselectivity. For example, the use of epoxide hydrolase-producing strains like Galactomyces geotrichum has been reported to produce high enantioselectivity in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid can undergo oxidation reactions to form corresponding diols or ketones.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products:

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols and Aldehydes: Resulting from the reduction of the carboxylic acid group.

    Substituted Epoxides: Produced through nucleophilic substitution reactions.

Scientific Research Applications

rac-(2R,3S)-3-methyloxirane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This reactivity is exploited in enzyme inhibition studies and in the design of enzyme inhibitors.

Comparison with Similar Compounds

Uniqueness: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid is unique due to its combination of an epoxide ring and a carboxylic acid group, which provides a versatile platform for various chemical transformations and applications in different fields.

Properties

CAS No.

50468-19-4; 96150-05-9

Molecular Formula

C4H6O3

Molecular Weight

102.089

IUPAC Name

(2R,3S)-3-methyloxirane-2-carboxylic acid

InChI

InChI=1S/C4H6O3/c1-2-3(7-2)4(5)6/h2-3H,1H3,(H,5,6)/t2-,3+/m0/s1

InChI Key

SEDGGCMDYFKAQN-STHAYSLISA-N

SMILES

CC1C(O1)C(=O)O

solubility

not available

Origin of Product

United States

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